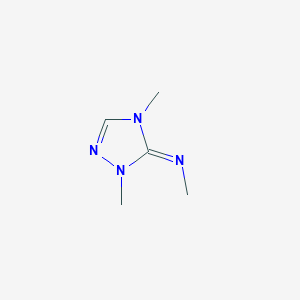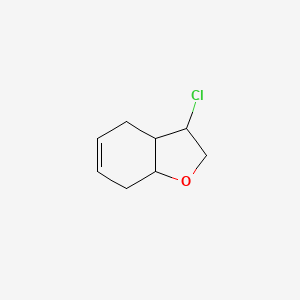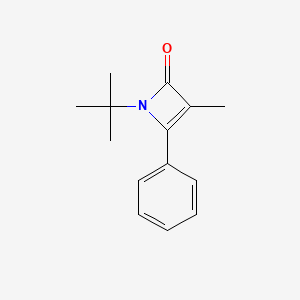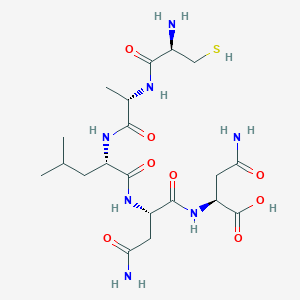![molecular formula C23H29N3 B14213572 2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile CAS No. 548792-52-5](/img/structure/B14213572.png)
2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile is an organic compound with the molecular formula C23H29N3 It is known for its unique structure, which includes a dibutylamino group attached to a phenyl ring, a cyclohexene ring, and a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile typically involves the reaction of 3-[4-(dibutylamino)phenyl]cyclohex-2-en-1-one with malononitrile under basic conditions. The reaction is carried out in an organic solvent such as ethanol or toluene, and a base such as sodium ethoxide or potassium tert-butoxide is used to facilitate the reaction. The reaction mixture is heated under reflux for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis can also enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halides, alkoxides.
Wissenschaftliche Forschungsanwendungen
2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes[][3].
Wirkmechanismus
The mechanism of action of 2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,5,5-Trimethylcyclohex-2-en-1-ylidene)malononitrile: Similar structure but with different substituents on the cyclohexene ring.
3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-one: Lacks the propanedinitrile moiety.
Uniqueness
2-[3-[4-(Dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile is unique due to its combination of a dibutylamino group, a cyclohexene ring, and a propanedinitrile moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
548792-52-5 |
|---|---|
Molekularformel |
C23H29N3 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
2-[3-[4-(dibutylamino)phenyl]cyclohex-2-en-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C23H29N3/c1-3-5-14-26(15-6-4-2)23-12-10-19(11-13-23)20-8-7-9-21(16-20)22(17-24)18-25/h10-13,16H,3-9,14-15H2,1-2H3 |
InChI-Schlüssel |
ZSNXOXHPSXKZFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=CC(=C(C#N)C#N)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acridine, 9-[bis(methylthio)methylene]-9,10-dihydro-10-phenyl-](/img/structure/B14213505.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14213506.png)



![N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine](/img/structure/B14213541.png)

![7-(1-Benzofuran-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14213562.png)

![4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid](/img/structure/B14213569.png)


![4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile](/img/structure/B14213582.png)
